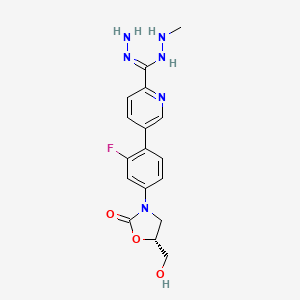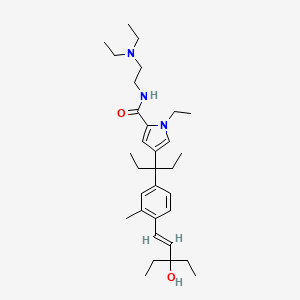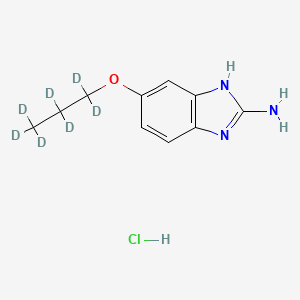![molecular formula C8H10Br2 B12431985 3,4-Dibromobicyclo[3.2.1]oct-2-ene CAS No. 61692-17-9](/img/structure/B12431985.png)
3,4-Dibromobicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromobicyclo[321]oct-2-ene is a bicyclic organic compound with the molecular formula C8H10Br2 It is characterized by the presence of two bromine atoms attached to the bicyclo[321]oct-2-ene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene. One common method is the addition of bromine (Br2) to bicyclo[3.2.1]oct-2-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of bromine to ensure complete and efficient bromination. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromobicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reagents such as lithium aluminium hydride (LAH) or tributyltin hydride (TBTH).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2).
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LAH) or tributyltin hydride (TBTH) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Reduction: Endo-2-phenylbicyclo[3.2.1]oct-3-ene and 2-phenylbicyclo[3.2.1]oct-2-ene.
Substitution: Corresponding hydroxyl or amine derivatives of bicyclo[3.2.1]oct-2-ene.
Aplicaciones Científicas De Investigación
3,4-Dibromobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromobicyclo[3.2.1]oct-2-ene involves its interaction with various molecular targets. In reduction reactions, the compound undergoes electron transfer processes facilitated by reducing agents such as lithium aluminium hydride (LAH) or tributyltin hydride (TBTH). The bromine atoms are replaced by hydrogen atoms, resulting in the formation of reduced products. The stereochemistry of the reactions is influenced by the specific reagents and conditions used .
Comparación Con Compuestos Similares
3,4-Dibromobicyclo[3.2.1]oct-2-ene can be compared with other similar compounds such as:
3,4-Dichlorobicyclo[3.2.1]oct-2-ene: Similar structure but with chlorine atoms instead of bromine.
3,4-Diiodobicyclo[3.2.1]oct-2-ene: Contains iodine atoms, which can lead to different reaction pathways and products due to the larger atomic size and different electronegativity of iodine.
The uniqueness of this compound lies in its specific reactivity and the types of products formed in various chemical reactions.
Propiedades
Número CAS |
61692-17-9 |
|---|---|
Fórmula molecular |
C8H10Br2 |
Peso molecular |
265.97 g/mol |
Nombre IUPAC |
3,4-dibromobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2 |
Clave InChI |
JZZNKURWGORCEM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C=C(C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




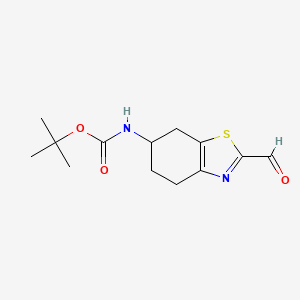
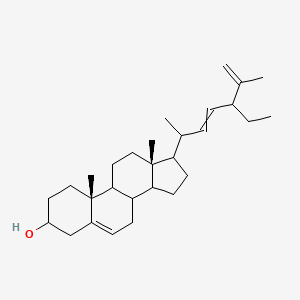
![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)
